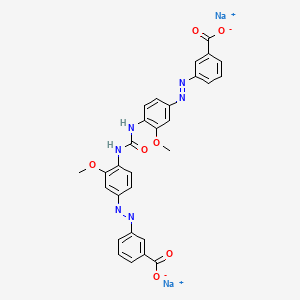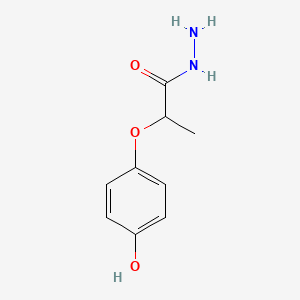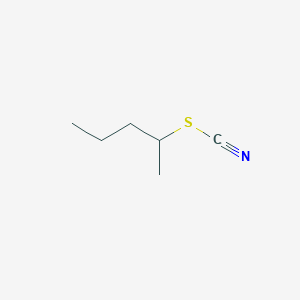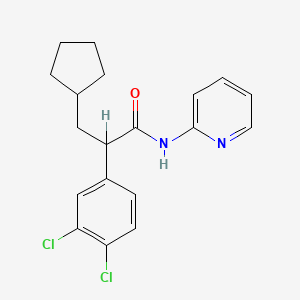
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Overview
Description
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol is a highly fluorinated compound known for its unique chemical properties. This compound belongs to a family of chemicals characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is particularly valued for its low dielectric properties and high thermal stability, making it useful in various industrial applications, especially in the electronics and aerospace sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the copolymerization of fluorinated monomers such as 2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentyl methacrylate with other reactive compounds like 3-methacryloxypropyltrimethoxysilane . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of advanced purification techniques ensures the high purity of the final product, which is crucial for its application in sensitive electronic components .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions may be employed to modify the fluorinated carbon chain, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For instance, oxidation of the alcohol group results in the formation of a ketone, while nucleophilic substitution can yield a variety of functionalized derivatives .
Scientific Research Applications
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing advanced materials with low dielectric constants and high thermal stability.
Biology: The compound’s unique properties make it useful in developing fluorinated biomolecules for research purposes.
Industry: In the electronics industry, it is used to develop materials for high-performance electronic devices due to its excellent insulating properties.
Mechanism of Action
The mechanism by which 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The molecular targets and pathways involved often include interactions with other fluorinated compounds and substrates, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Another fluorinated alcohol with similar properties but different structural features.
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A compound used as a chelating ligand and liquid crystal intermediate.
Hexafluoro-2-(4-vinylphenyl)propan-2-ol: A fluorinated alcohol with applications in high-energy materials.
Uniqueness
What sets 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol apart from these similar compounds is its specific arrangement of fluorine atoms, which imparts unique dielectric and thermal properties. This makes it particularly suitable for applications requiring high-performance materials with exceptional stability and low reactivity.
Properties
IUPAC Name |
2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O/c8-2(3(9,1-20)5(11,12)13)4(10,6(14,15)16)7(17,18)19/h2,20H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUNVYNJIFBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382149 | |
| Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25065-50-3 | |
| Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![p-Methylcalix[6]arene](/img/structure/B1621790.png)
![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)


![5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B1621796.png)

![1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]](/img/structure/B1621802.png)

